REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].Br[CH2:14][C:15]([O:17]C)=[O:16].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>C(O)C.O1CCCC1.CN(C)C=O>[C:10]([C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=1[O:1][CH2:14][C:15]([OH:17])=[O:16])(=[O:12])[CH3:11] |f:2.3.4,5.6|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1)OC)C(C)=O
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Name
|
|
Quantity
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15.5 mL
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Type
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reactant
|
Smiles
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BrCC(=O)OC
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
31.1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The insoluble material was filtered off
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Type
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ADDITION
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Details
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1N hydrochloric acid was added to the filtrate
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Type
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EXTRACTION
|
Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The extract was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
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STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
1N Hydrochloric acid (300 mL) was added to the residue at 0° C.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give the title object compound (34.2 g, quantitative) as a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=C(OCC(=O)O)C=CC(=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |